ditert-butyl (2S)-2-aminopentanedioate ditert-butyl (2S)-2-aminopentanedioate
Brand Name: Vulcanchem
CAS No.: 16874-06-9
VCID: VC21016726
InChI: InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N
Molecular Formula: C13H25NO4
Molecular Weight: 259.34 g/mol

ditert-butyl (2S)-2-aminopentanedioate

CAS No.: 16874-06-9

Cat. No.: VC21016726

Molecular Formula: C13H25NO4

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

ditert-butyl (2S)-2-aminopentanedioate - 16874-06-9

CAS No. 16874-06-9
Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
IUPAC Name ditert-butyl (2S)-2-aminopentanedioate
Standard InChI InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1
Standard InChI Key NTUGPDFKMVHCCJ-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N
SMILES CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N

Chemical Identity and Properties

Structural Characteristics

ditert-butyl (2S)-2-aminopentanedioate is derived from L-glutamic acid, with both carboxylic acid groups protected as tert-butyl esters. The compound maintains the (S) stereochemistry at the alpha carbon, preserving the chirality of the natural amino acid. Its structural formula can be represented as C13H25NO4, with a molecular weight of 259.34 g/mol . The structure features a primary amine group at the alpha position, which remains available for peptide coupling reactions.

The compound's IUPAC name is ditert-butyl (2S)-2-aminopentanedioate, though it is also known by several synonyms including:

  • (S)-Di-tert-butyl 2-aminopentanedioate

  • H-Glu(OtBu)-OtBu

  • L-Glutamic acid, 1,5-bis(1,1-dimethylethyl) ester

  • O5-tert-butyl-L-glutamic acid tert-butyl ester

The compound is assigned CAS number 16874-06-9, distinguishing it from its hydrochloride salt form .

Chemical Identifiers

The following table summarizes the key chemical identifiers for ditert-butyl (2S)-2-aminopentanedioate:

ParameterValue
CAS Number16874-06-9
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
IUPAC Nameditert-butyl (2S)-2-aminopentanedioate
SMILESCC(C)(C)OC(=O)CCC@@HN
InChIInChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1
InChIKeyNTUGPDFKMVHCCJ-VIFPVBQESA-N

Biochemical Significance and Applications

Role in Peptide Synthesis

ditert-butyl (2S)-2-aminopentanedioate serves as a protected form of L-glutamic acid that is particularly valuable in peptide synthesis. The tert-butyl protecting groups on both carboxylic acids provide:

  • Protection from unwanted side reactions during peptide coupling

  • Selective reactivity of the alpha-amino group

  • Orthogonal deprotection strategies in complex peptide synthesis

  • Enhanced solubility in organic solvents commonly used in peptide synthesis

Substance P Antagonistic Peptides

One of the most significant applications of ditert-butyl (2S)-2-aminopentanedioate is in the synthesis of substance P antagonistic peptides . Substance P is an important neuropeptide involved in pain transmission, inflammation, and various neurodegenerative processes. Antagonists of substance P have potential therapeutic value in treating:

  • Chronic pain conditions

  • Inflammatory disorders

  • Certain neurological diseases

  • Gastrointestinal disorders

The protected glutamic acid derivative enables precise control over peptide structure during the synthesis of these complex therapeutic candidates.

Research Applications

As a biochemical reagent, ditert-butyl (2S)-2-aminopentanedioate has applications primarily in research settings rather than direct therapeutic use . Its utility spans:

  • Development of novel peptide therapeutics

  • Structure-activity relationship studies of glutamate-containing peptides

  • Medicinal chemistry research

  • Biochemical investigations of protein-peptide interactions

Comparison with Related Compounds

Hydrochloride Salt Form

The hydrochloride salt of ditert-butyl (2S)-2-aminopentanedioate (C13H26ClNO4) differs from the free base in several important aspects:

PropertyFree BaseHydrochloride Salt
Molecular FormulaC13H25NO4C13H26ClNO4
Molecular Weight259.34 g/mol295.804 g/mol
CAS Number16874-06-932677-01-3
Physical PropertiesLess information availableSolid form, soluble in methanol (50 mg/ml)
StabilityLess stable for storageMore stable, recommended storage at -20°C

The hydrochloride salt form offers improved stability and defined solubility characteristics, making it often preferred for commercial availability and laboratory use .

Other Glutamic Acid Derivatives

ditert-butyl (2S)-2-aminopentanedioate is one of several protected forms of glutamic acid used in peptide synthesis. Other common derivatives include:

  • Mono-protected forms (e.g., L-glutamic acid γ-tert-butyl ester)

  • Differentially protected forms (e.g., α-benzyl-γ-tert-butyl glutamate)

  • Fmoc or Boc protected versions for solid-phase peptide synthesis

The choice between these derivatives depends on the specific synthetic strategy and the desired selectivity in peptide bond formation.

Analytical Considerations

Solubility Profile

The solubility properties of ditert-butyl (2S)-2-aminopentanedioate are important for its applications in organic synthesis. While comprehensive solubility data for the free base is limited in the available literature, the hydrochloride salt form is known to be soluble in methanol at a concentration of approximately 50 mg/ml . This solubility in polar organic solvents facilitates its use in peptide synthesis and other chemical transformations.

The presence of the two lipophilic tert-butyl groups likely enhances solubility in less polar organic solvents compared to unprotected glutamic acid, while the free amine (or ammonium in the hydrochloride form) provides some affinity for more polar solvents.

Stability Considerations

The stability of ditert-butyl (2S)-2-aminopentanedioate is influenced by several factors:

  • Susceptibility of tert-butyl esters to acidic hydrolysis

  • Potential for oxidation of the primary amine

  • Sensitivity to moisture over extended storage periods

The recommended storage conditions for the hydrochloride salt (freezer at -20°C in tightly closed containers away from oxidizing agents) suggest that these stability concerns are significant for long-term storage and use .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator